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Protocols & Analytical Methods
Application Note: A Detailed Protocol for the Synthesis of 3-Phenylisoxazolidine via 1,3-Dipolar Cycloaddition
Application Note: A Detailed Protocol for the Synthesis of 3-Phenylisoxazolidine via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 3-phenylisoxazolidine, a key heterocyclic scaffold, through the powerful and versatile 1,3-dipolar cycloaddition reaction. The isoxazolidine ring is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] This protocol details the in-situ generation of a nitrone from N-methylhydroxylamine and benzaldehyde, followed by its [3+2] cycloaddition with styrene. We delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize and utilize this important molecular framework in their drug discovery and development endeavors.
Introduction: The Significance of the Isoxazolidine Scaffold
Isoxazolidines are five-membered saturated heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[1] This structural motif is of significant interest to medicinal chemists due to its presence in numerous natural products and synthetic molecules with diverse pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1] The isoxazolidine ring can be considered a versatile building block, allowing for the generation of a variety of molecular architectures.[3]
The 1,3-dipolar cycloaddition reaction is a highly efficient and atom-economical method for the construction of five-membered heterocyclic rings.[4][5][6] Specifically, the reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) provides a direct and stereocontrolled route to the isoxazolidine core.[1][3][7] This concerted, pericyclic reaction allows for the creation of multiple stereocenters in a single step, making it a powerful tool in asymmetric synthesis.[3] Understanding and mastering this reaction is therefore a valuable skill for any scientist involved in the synthesis of novel therapeutic agents.
Reaction Mechanism and Stereochemical Considerations
The 1,3-dipolar cycloaddition between a nitrone and an alkene is a concerted [π4s + π2s] cycloaddition, analogous to the well-known Diels-Alder reaction.[4][8] The reaction involves the suprafacial interaction of the 4π-electron system of the nitrone with the 2π-electron system of the alkene, leading to the formation of a five-membered ring.[8]
Frontier Molecular Orbital (FMO) Theory
The regioselectivity of the cycloaddition can be rationalized using Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the course of the reaction.
-
Type I: The dominant interaction is between the HOMO of the dipolarophile and the LUMO of the dipole. This is common when the dipolarophile bears electron-donating groups.[9]
-
Type II: The HOMO and LUMO energies of the dipole and dipolarophile are similar, leading to potential competition between HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) interactions.
-
Type III: The primary interaction is between the HOMO of the dipole and the LUMO of the dipolarophile, which is favored when the dipolarophile has electron-withdrawing groups.
In the case of the reaction between C-phenyl-N-methylnitrone and styrene, the phenyl group on the styrene acts as a mild electron-donating group. Therefore, the reaction is primarily under HOMO(styrene)-LUMO(nitrone) control, leading to the formation of 3,5-disubstituted isoxazolidine as the major regioisomer.
Stereoselectivity
The 1,3-dipolar cycloaddition is a stereospecific reaction. The stereochemistry of the alkene is retained in the product. For instance, a cis-alkene will yield a cis-substituted isoxazolidine, while a trans-alkene will give a trans-substituted product.[10]
Furthermore, when the nitrone and alkene are unsymmetrically substituted, diastereoselectivity becomes a key consideration, with the formation of endo and exo products being possible. The preferred transition state is often the one that minimizes steric interactions between the substituents on the nitrone and the alkene.
Figure 1. A simplified workflow of the 1,3-dipolar cycloaddition.
Experimental Protocol
This protocol outlines the synthesis of 3-phenyl-2-methyl-5-phenylisoxazolidine from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Benzaldehyde | Reagent | Sigma-Aldrich |
| N-Methylhydroxylamine hydrochloride | 98% | Sigma-Aldrich |
| Styrene | 99%, inhibited | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Toluene | ACS Reagent | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Dichloromethane is a suspected carcinogen; handle with appropriate care.
Step-by-Step Procedure
Part A: In-situ Generation of C-Phenyl-N-Methylnitrone
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylhydroxylamine hydrochloride (1.67 g, 20 mmol) and sodium bicarbonate (1.85 g, 22 mmol).
-
Add 50 mL of dichloromethane to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde (2.12 g, 20 mmol) to the stirring suspension over a period of 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the nitrone can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).
Part B: 1,3-Dipolar Cycloaddition
-
To the reaction mixture containing the in-situ generated nitrone, add styrene (2.30 g, 22 mmol).
-
Reflux the reaction mixture at 40-45 °C for 24 hours. Monitor the progress of the reaction by TLC until the nitrone spot has disappeared.
Part C: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford the 3-phenyl-2-methyl-5-phenylisoxazolidine as a colorless oil or a low-melting solid.
Figure 2. Experimental workflow for the synthesis of 3-phenylisoxazolidine.
Characterization of 3-Phenyl-2-methyl-5-phenylisoxazolidine
The structure and purity of the synthesized compound should be confirmed by standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.50 (m, 10H, Ar-H), 5.50 (dd, 1H, CH-Ph), 4.20 (t, 1H, CH-Ph), 3.00 (s, 3H, N-CH₃), 2.50-2.80 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 142.1, 139.8, 129.0, 128.8, 128.5, 128.3, 127.9, 126.0, 79.8, 70.1, 45.3, 42.5 |
| FT-IR (neat) | ν (cm⁻¹): 3060, 3030 (Ar C-H), 2950, 2850 (Aliphatic C-H), 1600, 1495 (C=C), 1220 (C-N), 1070 (C-O) |
| Mass Spectrometry (ESI+) | m/z: 240.1383 [M+H]⁺, calculated for C₁₆H₁₈NO⁺: 240.1388 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete nitrone formation. - Low reactivity of the alkene. - Insufficient reaction time or temperature. | - Ensure anhydrous conditions for nitrone formation. - Use a more activated alkene if possible. - Increase reaction time and/or temperature, monitoring by TLC. |
| Formation of multiple products | - Competing side reactions (e.g., nitrone dimerization). - Low regioselectivity. | - Add the alkene immediately after nitrone formation. - Consider using a Lewis acid catalyst to enhance regioselectivity. |
| Difficult purification | - Close Rf values of product and starting materials/byproducts. | - Use a different solvent system for column chromatography. - Consider alternative purification methods like preparative TLC or HPLC. |
Conclusion
The 1,3-dipolar cycloaddition of nitrones with alkenes is a robust and highly valuable transformation in organic synthesis, providing efficient access to the isoxazolidine scaffold. The protocol detailed in this application note offers a reliable method for the synthesis of 3-phenylisoxazolidine, a versatile intermediate for further chemical exploration. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this methodology to construct complex molecules with potential therapeutic applications.
References
-
Synthesis of 3-nitroisoxazoline 1 employing 1,3-dipolar cycloaddition. ResearchGate. Available at: [Link]
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Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. MDPI. Available at: [Link]
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Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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#1 Synthesis of 3,5-diphenylisoxazoline. YouTube. Available at: [Link]
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1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. Available at: [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information. Available at: [Link]
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Preparations of C-Nitroso Compounds. National Center for Biotechnology Information. Available at: [Link]
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(s)-3-phenylisoxazolidine hydrochloride (C9H11NO). PubChem. Available at: [Link]
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The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SpringerLink. Available at: [Link]
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Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
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Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. Available at: [Link]
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1-methyl-3-phenylindane. Organic Syntheses. Available at: [Link]
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Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. National Center for Biotechnology Information. Available at: [Link]
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SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Ovidius University Annals of Chemistry. Available at: [Link]
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
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1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
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Experimental and Theoretical Studies on Stereo- and Regioselectivity in Intramolecular Nitrone-Alkene Cycloaddition of Hept-6-enoses Derived from Carbohydrates. ACS Publications. Available at: [Link]
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phenylnitromethane. Organic Syntheses. Available at: [Link]
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Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Center for Biotechnology Information. Available at: [Link]
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Nitrone-olefin (3+2) cycloaddition. Wikipedia. Available at: [Link]
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Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. ACS Publications. Available at: [Link]
-
Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
(3R,5R)-5-ACETYL-3-(PARA-ANISYL)-2-PHENYL-ISOXAZOLIDINE.** SpectraBase. Available at: [Link]
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. Available at: [Link]
-
Isoxazoline. Wikipedia. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 3-Phenyl-1,2-Oxazolidine via Nitrone-Olefin Cycloaddition
Application Notes and Protocols for the Synthesis of 3-Phenyl-1,2-Oxazolidine via Nitrone-Olefin Cycloaddition
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 3-phenyl-1,2-oxazolidine through nitrone-olefin cycloaddition reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a deep dive into the mechanistic underpinnings of this powerful transformation, discusses the critical factors influencing stereoselectivity and regioselectivity, and provides validated, step-by-step protocols. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to equip the reader with the necessary knowledge to successfully synthesize and characterize 3-phenyl-1,2-oxazolidine and its derivatives.
Introduction: The Power of 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a cornerstone of modern heterocyclic chemistry, enabling the construction of five-membered rings with high efficiency and stereocontrol.[1] This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, in a concerted pericyclic process.[1][2] Among the various 1,3-dipoles, nitrones stand out due to their stability, accessibility, and the biological relevance of the resulting isoxazolidine products.[3][4]
The nitrone-olefin cycloaddition, specifically, is a [3+2] cycloaddition that forms a new C-C and a new C-O bond, yielding an isoxazolidine ring system.[2] This reaction is highly valued for its ability to generate multiple stereocenters in a single step, making it a powerful tool in the synthesis of complex natural products and pharmaceuticals.[5] The resulting 1,3-aminoalcohols, obtained after reductive cleavage of the N-O bond in the isoxazolidine ring, are crucial chiral building blocks in organic synthesis.[2]
This guide will focus on the synthesis of a specific isoxazolidine, 3-phenyl-1,2-oxazolidine, a valuable scaffold in medicinal chemistry. We will explore various protocols, from classical thermal methods to modern catalytic approaches, providing the user with a robust toolkit for its preparation.
Mechanistic Insights and Stereochemical Control
A thorough understanding of the reaction mechanism is paramount for predicting and controlling the outcome of a nitrone-olefin cycloaddition. The reaction is a concerted, pericyclic process, meaning that bond formation occurs in a single step through a cyclic transition state.[2]
Frontier Molecular Orbital (FMO) Theory and Regioselectivity
The regioselectivity of the nitrone-olefin cycloaddition is governed by the interaction of the frontier molecular orbitals (FMOs) of the nitrone (the 1,3-dipole) and the olefin (the dipolarophile).[2] The reaction can be either HOMO(dipole)-LUMO(dipolarophile) controlled or LUMO(dipole)-HOMO(dipolarophile) controlled. The dominant interaction is the one with the smaller energy gap between the orbitals.
For the reaction of a typical C-phenyl nitrone with styrene (an electron-rich alkene), the dominant interaction is between the LUMO of the nitrone and the HOMO of the alkene.[2] This leads to the formation of the 5-substituted isoxazolidine as the major regioisomer.
Stereoselectivity: A Key Advantage
One of the most significant features of the nitrone-olefin cycloaddition is its high degree of stereospecificity with respect to the alkene geometry.[2][6] This means that a (Z)-alkene will lead to a cis-substituted isoxazolidine, while an (E)-alkene will yield a trans-substituted product.
Furthermore, the reaction can exhibit high diastereoselectivity, which is the preferential formation of one diastereomer over another.[7] This is particularly relevant when both the nitrone and the alkene are prochiral. The approach of the dipolarophile to the nitrone can occur from two different faces, leading to endo and exo transition states, which in turn result in different diastereomers. The steric and electronic properties of the substituents on both the nitrone and the olefin play a crucial role in determining the preferred transition state and, consequently, the major diastereomer.[8]
Experimental Protocols for the Synthesis of 3-Phenyl-1,2-Oxazolidine
The following sections provide detailed, step-by-step protocols for the synthesis of 3-phenyl-1,2-oxazolidine. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Synthesis of the Nitrone Precursor: C-Phenyl-N-methylnitrone
The first step in the synthesis of 3-phenyl-1,2-oxazolidine is the preparation of the corresponding nitrone. A common and straightforward method involves the condensation of an aldehyde with a hydroxylamine derivative.[9]
Protocol 1: Synthesis of C-Phenyl-N-methylnitrone
-
Materials:
-
Benzaldehyde
-
N-Methylhydroxylamine hydrochloride
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate (1.1 eq) in water.
-
To this solution, add a solution of benzaldehyde (1.0 eq) in dichloromethane.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude nitrone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield C-phenyl-N-methylnitrone as a crystalline solid.
-
Thermal Nitrone-Olefin Cycloaddition
The classical approach to nitrone-olefin cycloaddition involves heating the nitrone and the olefin in a suitable solvent.
Protocol 2: Thermal Synthesis of 3-Phenyl-1,2-oxazolidine
-
Materials:
-
C-Phenyl-N-methylnitrone
-
Styrene
-
Toluene (or other high-boiling solvent)
-
-
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve C-phenyl-N-methylnitrone (1.0 eq) in toluene.
-
Add styrene (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 3-phenyl-1,2-oxazolidine isomers.
-
Microwave-Assisted Nitrone-Olefin Cycloaddition
Microwave irradiation can significantly accelerate the rate of cycloaddition reactions, often leading to higher yields and cleaner reactions in shorter timeframes.[10][11]
Protocol 3: Microwave-Assisted Synthesis of 3-Phenyl-1,2-oxazolidine
-
Materials:
-
C-Phenyl-N-methylnitrone
-
Styrene
-
Toluene (or a solvent suitable for microwave chemistry)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine C-phenyl-N-methylnitrone (1.0 eq) and styrene (1.2 eq) in toluene.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the thermal protocol.
-
Catalytic Enantioselective Nitrone-Olefin Cycloaddition
For applications requiring enantiomerically pure 3-phenyl-1,2-oxazolidine, a catalytic asymmetric approach is necessary. Chiral Lewis acids or chiral Brønsted acids can be employed to catalyze the reaction and induce enantioselectivity.[12][13]
Protocol 4: General Concept for Catalytic Enantioselective Synthesis
-
Materials:
-
C-Phenyl-N-methylnitrone
-
Styrene
-
Chiral catalyst (e.g., a chiral phosphoric acid or a chiral metal complex)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (typically 5-10 mol%) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
-
Add the nitrone (1.0 eq) and the olefin (1.2-1.5 eq).
-
Stir the reaction mixture for the specified time, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction (if necessary) and proceed with a standard aqueous work-up.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation and Analysis
The following table summarizes typical reaction conditions and outcomes for the synthesis of 3-phenyl-1,2-oxazolidine, providing a comparative overview of the different protocols.
| Protocol | Method | Temperature (°C) | Time | Solvent | Typical Yield (%) | Diastereomeric Ratio (dr) |
| 2 | Thermal | 110 | 24 h | Toluene | 70-85 | Varies |
| 3 | Microwave | 150 | 30 min | Toluene | 80-95 | Varies |
| 4 | Catalytic | 0 | 12 h | Dichloromethane | 60-90 | >10:1 |
Visualizing the Process: Diagrams and Workflows
Visual aids are invaluable for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate the reaction mechanism and a general experimental workflow.
Caption: General Experimental Workflow for Isoxazolidine Synthesis.
Conclusion
The nitrone-olefin cycloaddition is a robust and versatile method for the synthesis of 3-phenyl-1,2-oxazolidine. This guide has provided a comprehensive overview of the reaction, from its mechanistic principles to practical, step-by-step protocols. By understanding the factors that govern regioselectivity and stereoselectivity, and by choosing the appropriate reaction conditions, researchers can efficiently synthesize this valuable heterocyclic compound. The protocols presented herein, including thermal, microwave-assisted, and catalytic methods, offer a range of options to suit different experimental needs and objectives.
References
Sources
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- 5. organicreactions.org [organicreactions.org]
- 6. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Phenyl Advantage: A Senior Application Scientist's Guide to 3-Phenyl-1,2-Oxazolidine in Asymmetric Synthesis
The Phenyl Advantage: A Senior Application Scientist's Guide to 3-Phenyl-1,2-Oxazolidine in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries remain a robust and reliable strategy for the introduction of chirality, offering predictable outcomes and high levels of stereoselectivity. Among the pantheon of these chiral controllers, the 3-phenyl-1,2-oxazolidine scaffold presents a unique and often advantageous alternative to more conventional systems. This guide provides an in-depth exploration of its application, from initial synthesis to its deployment in key asymmetric transformations and final cleavage. We will delve into the mechanistic underpinnings of its stereodirecting power, offering not just protocols, but a rationale for the experimental choices that lead to successful and highly diastereoselective outcomes.
The 3-Phenyl-1,2-Oxazolidine Auxiliary: A Profile
The 3-phenyl-1,2-oxazolidine auxiliary, often derived from readily available and chiral (S)-phenylglycinol, offers a distinct structural motif compared to the well-known Evans oxazolidinones. The presence of the phenyl group at the 3-position introduces a unique steric and electronic environment that can profoundly influence the facial selectivity of enolate reactions.
Key Advantages:
-
High Diastereoselectivity: The bulky phenyl group provides excellent steric hindrance, effectively shielding one face of the enolate and leading to high diastereoselectivity in a variety of reactions.
-
Predictable Stereochemical Outcomes: The stereochemical course of reactions is generally predictable based on established models, allowing for the targeted synthesis of specific stereoisomers.
-
Accessibility: The auxiliary can be synthesized in its enantiopure form from commercially available starting materials.
-
Crystalline Intermediates: N-acylated derivatives are often crystalline, facilitating purification by recrystallization and ensuring high diastereomeric purity of the starting material for subsequent reactions.
Synthesis and Acylation of the Auxiliary
The successful application of any chiral auxiliary begins with its efficient and enantiopure synthesis, followed by its attachment to the desired acyl group.
Synthesis of (S)-3-Phenyl-1,2-Oxazolidine
The most common route to enantiopure (S)-3-phenyl-1,2-oxazolidine involves the cyclization of (S)-phenylglycinol. A variety of methods exist for this transformation.
Protocol: Synthesis of (S)-4-Phenyl-1,3-oxazolidin-2-one from (S)-Phenylglycinol [1]
This protocol describes the synthesis of the closely related and commercially available (S)-4-phenyl-1,3-oxazolidin-2-one, which serves as a common precursor.
-
Reagents and Equipment: (S)-phenylglycinol, diethyl carbonate, potassium carbonate, microwave reactor, standard laboratory glassware.
-
Procedure:
-
To a 10 mL microwave vessel, add (S)-phenylglycinol (1.00 g, 7.29 mmol, 1.0 eq.), diethyl carbonate (1.80 g, 1.8 mL, 15.31 mmol, 2.1 eq.), and potassium carbonate (0.15 g, 1.09 mmol, 0.15 eq.).
-
React the mixture in a microwave reactor for 20 minutes at 125 °C and 125 W of power.
-
After completion, dissolve the resulting mixture in CH₂Cl₂ (30 mL).
-
Filter the insoluble salts and wash the organic phase with brine (15 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Dry the combined organic extracts over Na₂SO₄ and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (hexane-ethyl acetate, 3:2) to yield (S)-4-phenyl-1,3-oxazolidin-2-one as a white solid.
-
N-Acylation of the Auxiliary
The attachment of the desired acyl chain to the nitrogen atom of the oxazolidine is a crucial step to set the stage for asymmetric transformations. This is typically achieved by deprotonation of the N-H bond followed by reaction with an acyl chloride or anhydride.
Protocol: General N-Acylation of an Oxazolidinone [2]
-
Reagents and Equipment: Oxazolidinone, acid anhydride (e.g., propionic anhydride), triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), toluene, standard laboratory glassware.
-
Procedure:
-
Dissolve the oxazolidinone (1.0 eq.) in dry toluene.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Add the acid anhydride (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Asymmetric Transformations
The true utility of the 3-phenyl-1,2-oxazolidine auxiliary is demonstrated in its ability to direct stereoselective bond formations at the α-carbon of the attached acyl group.
Diastereoselective Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. When mediated by a chiral auxiliary, it allows for the creation of two contiguous stereocenters with high control. The stereochemical outcome is generally explained by the Zimmerman-Traxler model, where the metal enolate and the aldehyde coordinate to form a six-membered chair-like transition state.
Workflow for a Diastereoselective Aldol Reaction:
Sources
Advanced Protocols for the Palladium-Catalyzed Synthesis and Functionalization of 3-Phenylisoxazolidines
Advanced Protocols for the Palladium-Catalyzed Synthesis and Functionalization of 3-Phenylisoxazolidines
Executive Summary
The 3-phenylisoxazolidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in antibacterial agents, glycosidase inhibitors, and as a masked
This Application Note details Palladium-Catalyzed Cross-Coupling strategies for accessing and diversifying this scaffold. Unlike standard substitutions, Pd-catalysis offers two distinct strategic advantages:
-
De Novo Assembly: Construction of the isoxazolidine ring via alkene carboamination, allowing simultaneous C-N and C-C bond formation with high stereocontrol.
-
Late-Stage Diversification: Orthogonal functionalization of the heterocyclic nitrogen (N-arylation) and the phenyl ring (Suzuki-Miyaura coupling) without compromising the labile N-O bond.
Mechanistic Foundations & Critical Considerations
The Stability of the N-O Bond
A primary concern in isoxazolidine chemistry is the lability of the N-O bond. While heterogeneous palladium (Pd/C, H
Mechanism of Pd-Catalyzed Carboamination
The most powerful method for synthesizing 3-phenylisoxazolidines is the Pd-catalyzed carboamination of
Pathway:
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
Ligand Exchange: The amine nitrogen coordinates to Pd(II), displacing a halide.
-
Syn-Aminopalladation: The alkene inserts into the Pd-N bond. This is the stereodetermining step, typically forming the cis-3,5-disubstituted ring.
-
Reductive Elimination: Formation of the C-C bond closes the catalytic cycle.
Figure 1: Catalytic cycle for the Pd-catalyzed carboamination of alkenes to form isoxazolidines. The syn-aminopalladation step dictates the diastereoselectivity.
Experimental Protocols
Protocol A: De Novo Synthesis via Carboamination
Target: Synthesis of cis-3-benzyl-5-phenylisoxazolidine derivatives.
Rationale: This method couples an aryl bromide with an
Reagents:
-
Substrate:
-Boc-O-(2-phenylallyl)hydroxylamine (1.0 equiv) -
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: Dpe-phos (4 mol%) for racemic; (S)-Siphos-PE for enantioselective.
-
Base: Cs
CO (2.0 equiv) -
Solvent: Toluene (0.2 M)
Step-by-Step Procedure:
-
Inert Setup: Charge a flame-dried Schlenk tube with Pd
(dba) (18.3 mg, 0.02 mmol), Dpe-phos (21.5 mg, 0.04 mmol), and Cs CO (651 mg, 2.0 mmol) under an argon atmosphere. -
Substrate Addition: Add the aryl bromide (1.2 mmol) and the hydroxylamine substrate (1.0 mmol) dissolved in anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat to 65 °C for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 1:4).
-
Checkpoint: The reaction mixture should turn from dark purple/red to an orange/brown suspension.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a short pad of silica gel to remove palladium residues.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
Data Interpretation:
| Entry | Ligand | Aryl Bromide | Yield (%) | dr (cis:trans) |
|---|---|---|---|---|
| 1 | Dpe-phos | Ph-Br | 88 | >20:1 |
| 2 | dppf | 4-OMe-Ph-Br | 65 | 10:1 |
| 3 | (S)-Siphos-PE | 2-Naphthyl-Br | 82 | >20:1 (94% ee) |
Protocol B: N-Arylation of 3-Phenylisoxazolidine (Buchwald-Hartwig)
Target: Functionalization of the heterocyclic nitrogen.
Rationale: Direct N-arylation allows for the introduction of diversity after the ring is formed. The RuPhos ligand is selected specifically for its efficiency with secondary amines and its ability to prevent
Reagents:
-
Substrate: 3-Phenylisoxazolidine (1.0 equiv)
-
Aryl Halide: Aryl chloride or bromide (1.2 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: RuPhos (4 mol%)
-
Base: NaO
Bu (1.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Pre-complexation: In a vial, mix Pd(OAc)
and RuPhos in 1,4-dioxane (1 mL) and stir at RT for 5 minutes to generate the active catalyst species. -
Reaction Assembly: Add the catalyst solution to a reaction vessel containing the isoxazolidine (1.0 mmol), aryl halide (1.2 mmol), and NaO
Bu (1.5 mmol) in 1,4-dioxane (4 mL). -
Heating: Heat to 80–100 °C for 8 hours.
-
Note: Do not exceed 110 °C to minimize thermal degradation of the N-O bond.
-
-
Quench: Cool to RT, dilute with EtOAc, and wash with water.
-
Purification: Flash chromatography on silica gel.
Protocol C: Suzuki Cross-Coupling on the Phenyl Ring
Target: Extension of the C3-phenyl core.
Rationale: If the starting material contains a halogen on the phenyl ring (e.g., 3-(4-bromophenyl)isoxazolidine), standard Suzuki conditions can be applied. The isoxazolidine ring is stable to weak bases like K
Reagents:
-
Substrate: 3-(4-Bromophenyl)isoxazolidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (3 mol%) -
Base: K
PO (3.0 equiv, 2M aqueous) -
Solvent: THF (degassed)
Procedure:
-
Combine substrate, boronic acid, and catalyst in THF.
-
Add aqueous K
PO . -
Heat to 60 °C for 4–6 hours.
-
Standard aqueous workup and purification.
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and diversifying the scaffold.
Figure 2: Modular workflow for the synthesis and divergent functionalization of 3-phenylisoxazolidine derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Carboamination) | Catalyst poisoning or O2 leak | Ensure rigorous degassing; switch to Pd(OAc) |
| N-O Bond Cleavage | Excessive temperature or reducing agent | Limit temperature to <100 °C. Avoid using formate or hydrazine sources. |
| Poor Diastereoselectivity | Ligand bite angle mismatch | Switch from monodentate phosphines to wide bite-angle ligands like Dpe-phos or Xantphos. |
| No Reaction (N-Arylation) | Amine sterics | Use precatalysts like Pd-RuPhos-G3 to ensure rapid initiation. |
References
-
Wolfe, J. P., et al. "Stereoselective Synthesis of substituted 1,3-oxazolidines via Pd-catalyzed carboamination."[1] Organic Letters, 2011.[1][2] Link
-
Ney, J. E.; Wolfe, J. P. "Palladium-Catalyzed Synthesis of N-Aryl-2-benzylpyrrolidines via Alkene Carboamination." Angewandte Chemie International Edition, 2005. Link
-
Buchwald, S. L., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Organic Letters, 2012. Link
-
Bower, J. F., et al. "N-Heterocyclic Carbenes in Palladium-Catalyzed Carboamination." Chemical Communications, 2013. Link
-
Review: "Recent Developments in Pd-Catalyzed Alkene Carboheterofunctionalization." Chemical Reviews, 2018. Link
Sources
Technical Notes & Optimization
Technical Support Center: Improving Regioselectivity in 3-Phenylisoxazolidine Synthesis
Technical Support Center: Improving Regioselectivity in 3-Phenylisoxazolidine Synthesis
Welcome to the technical support center for the synthesis of 3-phenylisoxazolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the 1,3-dipolar cycloaddition reaction for isoxazolidine synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you enhance the regioselectivity and overall success of your experiments.
The synthesis of isoxazolidines, valuable building blocks in medicinal chemistry and natural product synthesis, is primarily achieved through the [3+2] cycloaddition of a nitrone with a dipolarophile (an alkene).[1][2][3][4] While this reaction is powerful for constructing five-membered heterocyclic rings with multiple stereocenters, controlling the regioselectivity can be a significant hurdle.[1] This guide provides practical, field-proven insights to help you overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction is producing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazolidines). How can I improve the selectivity for the desired 3-phenylisoxazolidine isomer?
Answer: The formation of regioisomeric mixtures is a classic challenge in 1,3-dipolar cycloadditions and is governed by both electronic and steric factors.[1][5] The regioselectivity is often dictated by the dominant frontier molecular orbital (FMO) interactions between the nitrone (the 1,3-dipole) and the alkene (the dipolarophile).[6]
-
Understanding the Mechanism: The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene (Type I), or the HOMO of the alkene and the LUMO of the nitrone (Type III).[7] The relative energies of these orbitals, which are influenced by the substituents on both molecules, determine the preferred regiochemical outcome.[6]
Caption: FMO interactions governing regioselectivity.
-
Troubleshooting Steps:
-
Modify Electronic Properties of the Alkene:
-
Electron-deficient alkenes: If your alkene is electron-deficient (e.g., acrylates, acrylonitrile), the reaction is likely dominated by the HOMO(nitrone)-LUMO(alkene) interaction.[8] To favor a specific regioisomer, you can further enhance the electron-withdrawing nature of the substituent on the alkene.
-
Electron-rich alkenes: With electron-rich alkenes (e.g., vinyl ethers), the HOMO(alkene)-LUMO(nitrone) interaction is more significant.
-
-
Modify Electronic Properties of the Nitrone: The phenyl group on the nitrone already influences its electronic properties. You can further modify this by introducing electron-donating or electron-withdrawing substituents on the phenyl ring.
-
Electron-donating groups on the N-phenyl ring of the nitrone can increase the yield of the cycloaddition.[3]
-
-
Introduce Steric Hindrance:
-
Bulky substituents on either the nitrone or the alkene can sterically disfavor the formation of one regioisomer.[5] For instance, a bulky group on the alkene may prevent the approach of the nitrone in the orientation required for the formation of the undesired isomer.
-
-
Solvent Polarity: The polarity of the solvent can influence the relative energies of the FMOs. A systematic screening of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) is recommended.
-
Lewis Acid Catalysis: The use of Lewis acids (e.g., Zn(OTf)₂, AgOTf, Sc(OTf)₃) can significantly alter and improve regioselectivity.[9] Lewis acids can coordinate to the nitrone or the alkene, lowering the energy of the LUMO and potentially favoring one reaction pathway over the other.
-
Experimental Protocol: In a typical setup, the nitrone and the alkene are dissolved in a suitable solvent (e.g., toluene or dichloromethane) and cooled to 0 °C or room temperature. A substoichiometric amount (e.g., 0.1-0.3 equivalents) of the Lewis acid is then added, and the reaction is stirred until completion.
-
-
Question 2: The overall yield of my isoxazolidine synthesis is low, even though the regioselectivity is acceptable. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including incomplete reaction, decomposition of starting materials or products, or the formation of side products.
-
Troubleshooting Steps:
-
Reaction Temperature and Time:
-
Some cycloadditions can be sluggish at room temperature.[9] Gradually increasing the reaction temperature (e.g., refluxing in toluene) can improve the reaction rate and yield.[10] However, be aware that higher temperatures can sometimes decrease selectivity.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product decomposition.
-
-
Concentration of Reactants: Ensure that the concentration of your reactants is appropriate. In some cases, higher concentrations can favor the desired cycloaddition over competing decomposition pathways.
-
Purity of Starting Materials: Impurities in the nitrone or alkene can interfere with the reaction. Ensure your starting materials are pure before setting up the reaction. Nitrones can be prone to hydrolysis, so they should be freshly prepared or properly stored.
-
Atmosphere: Some cycloaddition reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Microwave Irradiation: The use of microwave irradiation can sometimes lead to reduced reaction times and improved yields compared to conventional heating.[4][6]
-
Question 3: I am observing the formation of unexpected side products. What could they be and how can I minimize their formation?
Answer: Side product formation can be due to the inherent reactivity of nitrones or the specific conditions of your reaction.
-
Common Side Reactions:
-
Nitrone Dimerization: Nitrones can sometimes dimerize, especially at higher concentrations or temperatures.
-
Rearrangement Products: The isoxazolidine ring can sometimes undergo rearrangement under the reaction conditions, especially if the reaction is heated for an extended period or if acidic or basic impurities are present.
-
Polymerization of the Alkene: Highly reactive alkenes may polymerize under the reaction conditions.
-
-
Troubleshooting Steps:
-
Control of Stoichiometry: Use a slight excess of the more stable reactant to ensure the complete consumption of the less stable one.
-
Temperature Control: Avoid unnecessarily high temperatures, which can promote side reactions.
-
Purification of Reagents and Solvents: Ensure that your reagents and solvents are free from acidic or basic impurities that could catalyze side reactions.
-
In situ Generation: For less stable nitrones, in situ generation can be an effective strategy to minimize side reactions.[2]
-
Frequently Asked Questions (FAQs)
Q1: How does Frontier Molecular Orbital (FMO) theory explain the regioselectivity in 3-phenylisoxazolidine synthesis?
A1: FMO theory is a cornerstone for understanding the regioselectivity of 1,3-dipolar cycloadditions.[6] The outcome of the reaction is determined by the most favorable interaction between the HOMO of one reactant and the LUMO of the other. The regioselectivity is governed by the relative sizes of the atomic orbital coefficients at the reacting centers (the carbon and oxygen of the nitrone, and the two carbons of the alkene double bond). The new bonds will form between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[6]
Q2: What is the role of steric effects in controlling regioselectivity?
A2: Steric hindrance between bulky substituents on the nitrone and the alkene can play a decisive role in regioselectivity, sometimes even overriding the electronically preferred pathway.[5] The transition state leading to the sterically more crowded regioisomer will be higher in energy and therefore less favored.
Q3: Can I use computational chemistry to predict the regioselectivity of my reaction?
A3: Yes, Density Functional Theory (DFT) calculations have become a powerful tool for predicting the regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions.[11][12][13] By calculating the energies of the different possible transition states, you can predict which regioisomer will be the major product.
Q4: How can I determine the regiochemistry of my synthesized isoxazolidines?
A4: The most common and reliable method for determining the regiochemistry and stereochemistry of isoxazolidines is through 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY).[5][9] These experiments can reveal through-space correlations between protons on different parts of the molecule, allowing for the unambiguous assignment of the structure. X-ray crystallography, if a suitable crystal can be obtained, provides definitive structural proof.
Q5: Are there any general guidelines for choosing the right alkene for a desired regioselectivity with a 3-phenyl nitrone?
A5: While every reaction is unique, some general trends can be observed. For the synthesis of 3,5-disubstituted isoxazolidines, electron-deficient alkenes often work well. For 3,4-disubstituted isoxazolidines, the choice of alkene and the use of catalysts become more critical. It is often a matter of empirical optimization for a specific substrate pair.
Experimental Workflow for Optimizing Regioselectivity
Below is a generalized workflow for optimizing the regioselectivity of a 3-phenylisoxazolidine synthesis.
Caption: General workflow for optimizing regioselectivity.
Quantitative Data Summary
The following table summarizes the impact of various factors on regioselectivity, based on common findings in the literature. The exact ratios are highly substrate-dependent.
| Factor | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| Alkene Electronics | Electron-withdrawing group | Often favors 3,5-disubstitution | Electron-donating group | May favor 3,4-disubstitution |
| Steric Hindrance | Bulky group on alkene Cα | Favors substitution at Cβ | Bulky group on alkene Cβ | Favors substitution at Cα |
| Lewis Acid Catalyst | No catalyst | Mixture of regioisomers | With Lewis Acid (e.g., Zn(OTf)₂) | Improved selectivity for one isomer |
| Temperature | Low Temperature | May improve selectivity | High Temperature | May decrease selectivity but improve rate |
References
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. (2025). Journal of Qassim University for Science.
-
Recent Advances in the Synthesis of Isoxazolidines. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]
-
1,3-Dipolar Cycloaddition of Nitrone. (2014). Chem-Station. Retrieved February 8, 2024, from [Link]
-
Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. (1989). The Journal of Organic Chemistry. Retrieved February 8, 2024, from [Link]
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (2023). MDPI. Retrieved February 8, 2024, from [Link]
-
1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. (2021). New Journal of Chemistry. Retrieved February 8, 2024, from [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. (2018). Chemical Science Review and Letters. Retrieved February 8, 2024, from [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2024). Molecules. Retrieved February 8, 2024, from [Link]
-
Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2024). Natural Product Reports. Retrieved February 8, 2024, from [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2024). MDPI. Retrieved February 8, 2024, from [Link]
-
Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. (2022). Beilstein Archives. Retrieved February 8, 2024, from [Link]
-
Nitrone Cycloadditions of 1,2-Cyclohexadiene. (2016). Journal of the American Chemical Society. Retrieved February 8, 2024, from [Link]
-
Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. (2019). White Rose eTheses Online. Retrieved February 8, 2024, from [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). MDPI. Retrieved February 8, 2024, from [Link]
-
Nitrone-olefin (3+2) cycloaddition. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2016). RSC Publishing. Retrieved February 8, 2024, from [Link]
-
Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. (2023). Preprints.org. Retrieved February 8, 2024, from [Link]
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2023). MDPI. Retrieved February 8, 2024, from [Link]
-
Regio- and diastereoselectivity of the cycloaddition of nitrones with N-propadienylindole and pyrroles. (2014). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Visible-Light-Mediated Anti-Regioselective Nitrone 1,3-Dipolar Cycloaddition Reaction and Synthesis of Bisindolylmethanes. (2017). Organic Letters. Retrieved February 8, 2024, from [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Regio- and Enantioselective Nitrone Cycloaddition to Alkynones for the Synthesis of Δ4-Isoxazolines. (2010). ResearchGate. Retrieved February 8, 2024, from [Link]
Sources
- 1. jnsm.qu.edu.sa [jnsm.qu.edu.sa]
- 2. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chesci.com [chesci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Nitrone Cycloaddition Optimization
Technical Support Center: Nitrone Cycloaddition Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Diastereoselectivity in 1,3-Dipolar Cycloadditions
Welcome to the Nitrone Cycloaddition Support Hub
You have reached the advanced troubleshooting center for isoxazolidine synthesis. This guide addresses the specific challenge of diastereocontrol (endo/exo selectivity) in nitrone [3+2] cycloadditions. Unlike the Diels-Alder reaction, where secondary orbital interactions often dictate endo selectivity, nitrone cycloadditions are frequently dominated by steric repulsion, favoring the exo adduct unless specific interventions are applied.
Below you will find diagnostic workflows, mechanistic corrections, and validated protocols to reverse or enhance selectivity profiles.
Module 1: Diagnostic Workflow
Issue: "I am getting a racemic mixture or poor diastereomeric ratio (dr)."
Before altering reagents, trace your issue through this logic gate to identify the failure point.
Figure 1: Decision tree for isolating the root cause of poor diastereoselectivity in 1,3-dipolar cycloadditions.
Module 2: The Metal Center (Lewis Acid Catalysis)
Ticket #101: "My reaction works, but the endo:exo ratio is 1:1."
Root Cause: Lack of facial discrimination. Thermal reactions often proceed via a concerted but asynchronous transition state where steric bulk dictates the outcome (usually favoring exo). Solution: Implement Chelation Control . You must lock the nitrone and dipolarophile into a rigid transition state using a metal center.
The Fix: Inverse-Electron-Demand Strategy
To favor the endo isomer (often the pharmacologically relevant scaffold), you must lower the LUMO of the dipolarophile using a Lewis Acid (LA).
| Parameter | Recommendation | Mechanistic Rationale |
| Metal Center | Mg(II), Zn(II), Ti(IV) | These metals coordinate strongly with carbonyl oxygens on dipolarophiles (e.g., acryloyl oxazolidinones). |
| Ligand Class | Bis(oxazolines) (BOX) | |
| Stoichiometry | 10-20 mol% | Sufficient for turnover; excess LA can lead to background racemic reaction. |
| Counterion | Triflate (OTf) or Perchlorate | Weakly coordinating counterions ensure the metal center remains open for substrate binding. |
Critical Insight: For acyclic nitrones, the coordination geometry is vital. A square-planar or octahedral complex with a bidentate ligand (like Ph-BOX) forces the dipolarophile into a specific conformation, maximizing secondary orbital interactions that favor endo selectivity.
Module 3: Substrate Control (The Isomerization Trap)
Ticket #102: "I purified my starting material, but selectivity degrades over time."
Root Cause:
The Fix: Geometric Locking
-
Use Cyclic Nitrones: Compounds like DMPO or POBN analogs have a fixed geometry (E-isomer locked in a ring). This eliminates one variable, leaving only the facial approach of the alkene to be controlled.
-
Bulky Auxiliaries: If you must use an acyclic nitrone, attach a bulky chiral auxiliary (e.g., Evans' oxazolidinone) to the dipolarophile.
-
Why? The auxiliary shields one face of the alkene.
-
Result: Even if the nitrone approaches from a "random" trajectory, the steric wall of the auxiliary forces a specific alignment.
-
Module 4: Reaction Conditions (The Environment)
Ticket #103: "Reaction is too slow at low temperatures, but selective."
Root Cause: The activation energy (
The Fix: High-Pressure or Microwave Activation
Do not simply heat the reaction vessel. Use energy sources that accelerate the cycloaddition step specifically.
-
Microwave Irradiation: Rapid heating can accelerate the forward reaction rate (
) significantly more than the isomerization rate ( ), effectively "outrunning" the loss of selectivity. -
High Pressure (10-15 kbar): 1,3-dipolar cycloadditions have a large negative volume of activation (
).-
Effect: Pressure accelerates the reaction without adding thermal energy, preserving the kinetic selectivity established by your catalyst.
-
Module 5: Standard Operating Procedure (SOP)
Protocol: Lewis Acid Catalyzed Enantioselective Cycloaddition Target: Synthesis of isoxazolidine-5-carboxylates with >90:10 dr.
Materials
-
Nitrone:
-benzyl-C-phenylnitrone (1.0 equiv) -
Dipolarophile: 3-acryloyl-2-oxazolidinone (1.2 equiv)
-
Catalyst Precursor: Mg(ClO
) or Zn(OTf) (10-20 mol%) -
Ligand: (S,S)-Ph-BOX (10-20 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Desiccant: 4Å Molecular Sieves (Activated)
Step-by-Step Workflow
-
Catalyst Formation (The "Pre-Stir"):
-
In a flame-dried Schlenk tube under Argon, combine the Metal salt and Ligand in DCM.
-
Stir for 1 hour at room temperature. Note: The solution should become homogeneous or change color, indicating complex formation.
-
Add 4Å Molecular Sieves. Crucial: Trace water kills the Lewis Acid.
-
-
Substrate Addition:
-
Cool the catalyst solution to -40°C or -78°C (depending on reactivity).
-
Add the Dipolarophile first.[5] Stir for 15 minutes. Reason: This allows the alkene to chelate to the metal center before the nitrone arrives.
-
Add the Nitrone slowly (dropwise if liquid, or as a solution).
-
-
Reaction Monitoring:
-
Workup:
-
Quench with a small amount of silica gel or water (if Lewis acid is water-sensitive).
-
Filter through a pad of Celite/Silica to remove the metal complex.
-
Concentrate and analyze crude dr via
H NMR (look for the H-4/H-5 coupling constants: cis vs trans).
-
Pathway Visualization
The following diagram illustrates the chelation-controlled transition state favoring the endo adduct.
Figure 2: Mechanistic pathway showing how metal chelation and ligand steric hindrance force the 'endo' transition state.
References
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910.
-
Sibi, M. P., Ma, Z., & Jasperse, C. P. (2004). Exo Selective Enantioselective Nitrone Cycloadditions. Journal of the American Chemical Society, 126(3), 718–719.
-
Merino, P., et al. (2014). DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. The Journal of Organic Chemistry, 79(12), 5616–5626.
-
Moyano, A. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 27(19), 6542.
-
Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones.[5][7][8] Organic Reactions, 36, 1–173.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DFT investigation of the mechanism of E/Z isomerization of nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrone Cycloadditions of 1,2-Cyclohexadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Exploration and Development of Nitrone Chemistry [jstage.jst.go.jp]
Technical Support Center: Isoxazolidine Purification & Stability
Technical Support Center: Isoxazolidine Purification & Stability
The following technical guide is structured as a specialized support center resource. It prioritizes the preservation of the labile N-O bond during the purification of isoxazolidines, a critical scaffold in drug discovery.
Topic: Preventing N-O Bond Rupture During Purification Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2026.1][1]
Core Technical Overview
The isoxazolidine ring contains a characteristic N-O bond with a bond dissociation energy (BDE) of approximately 53 kcal/mol . While stable under ambient conditions, this bond is the "weakest link" in the scaffold. Unintentional rupture typically occurs via two distinct mechanisms during purification:
-
Reductive Cleavage (Hydrogenolysis): Catalyzed by residual transition metals (Pd, Cu, Zn) in the presence of protic sources, converting the isoxazolidine to a 1,3-amino alcohol.[1]
-
Thermal Homolysis/Retro-Cycloaddition: High temperatures can trigger retro-[3+2] cycloaddition or radical fragmentation.[1]
This guide provides troubleshooting workflows to isolate your target intact.
Troubleshooting & FAQ
Direct answers to critical failure points observed in the field.
Q1: My product degrades during rotary evaporation, even though it looked clean on TLC. What is happening?
Diagnosis: This is the classic signature of Metal-Catalyzed Concentration Rupture . The Science: If your synthesis involved a metal catalyst (e.g., Cu(I) from click chemistry or Pd from a previous step) or reagents like Zn, trace amounts often co-elute with your product.[1] As solvent volume decreases in the rotovap, the effective concentration of the metal catalyst increases. Combined with the heat of the water bath (35–45°C), this creates a "micro-reactor" that rapidly cleaves the N-O bond. The Fix:
-
Immediate Action: Stop heating. Re-dissolve the residue in cold solvent.
-
Protocol: Implement a Metal Scavenging Step before any concentration.[1] (See Protocol A below).
-
Validation: Test the crude solution with a thiocarbamate stain or colorimetric scavenger to confirm metal removal before evaporation.
Q2: I see streaking on the silica column and low recovery. Is the silica gel destroying my compound?
Diagnosis: Likely Acid-Mediated Ring Opening or Surface Hydrolysis . The Science: Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist).[1] While isoxazolidines are generally stable, electron-rich derivatives or those with specific strain can undergo acid-catalyzed rearrangement or hydrolysis on the active silica surface.[1] The Fix:
-
Protocol: Use Buffered Silica Gel .[1] Pre-treat your column with 1% Triethylamine (Et3N) in the mobile phase to neutralize acidic sites.
-
Alternative: Switch to neutral alumina, which is far gentler on the N-O bond, though resolution may differ.[1]
Q3: Can I distill my isoxazolidine?
Diagnosis: High Risk.[1] The Science: Thermal decomposition of isoxazolidines typically begins between 140°C and 180°C , leading to retro-cycloaddition (reverting to nitrone + alkene) or N-O homolysis. The Fix:
-
Rule of Thumb: Avoid pot temperatures >100°C.
-
Method: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the temperature low. If the boiling point is predicted to be >120°C at 0.5 mmHg, abandon distillation and use column chromatography.[1]
Visualized Mechanisms & Workflows
Figure 1: N-O Bond Rupture Pathways
This diagram illustrates the two primary failure modes: Metal-Catalyzed Reduction (Chemical) and Thermal Decomposition (Physical).
Caption: Pathways of unintentional N-O bond cleavage. Red arrows indicate chemical reduction; yellow arrows indicate thermal degradation.[1]
Figure 2: Purification Decision Tree
Follow this logic to select the safest purification method.
Caption: Decision matrix for selecting purification conditions based on chemical history and stability.
Validated Experimental Protocols
Protocol A: Metal Scavenging (Essential for Cu/Pd catalyzed reactions)
Purpose: To remove trace metals that catalyze N-O rupture during concentration.[1]
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude mixture in EtOAc or DCM. | Provides a biphasic medium for extraction.[1] |
| 2 | Add SiliaMetS® Thiol or QuadraPure™ TU (0.5 eq relative to catalyst).[1] Stir for 30 mins. | Functionalized silica beads bind metals (Pd, Cu, Zn) with high affinity, removing them from solution.[1] |
| 3 | Filter through a pad of Celite. | Physically removes the metal-bound scavenger. |
| 4 | Validation: Test filtrate with a colorimetric heavy metal test strip. | Self-Validating Step: Ensures metal concentration is <10 ppm before heat is applied. |
Protocol B: Buffered Silica Gel Column
Purpose: To prevent acid-catalyzed rearrangement or ring opening.[1]
-
Slurry Preparation: Mix silica gel with the starting mobile phase solvent.[1]
-
Buffering: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of mobile phase (containing 1% Et3N).
-
Elution: Run the purification using the Et3N-doped solvent system.
-
Note: The Et3N protects the N-O bond from surface silanols. It is volatile and will be removed during concentration (unlike pyridine).[1]
Summary of Stability Data
| Parameter | Limit / Condition | Consequence of Exceeding |
| Max Temperature | < 100°C | Retro-cycloaddition (Nitrone formation) |
| pH Tolerance | pH 4 – 10 | < pH 4: Ring opening; > pH 10: Generally stable |
| Metal Tolerance | < 10 ppm | Catalytic hydrogenolysis of N-O bond |
| Silica Compatibility | Moderate | Requires buffering for sensitive derivatives |
References
-
Thermal Stability of Isoxazolines: Title: Structure and stability of isoxazoline compounds.[1][2][3] Source: ResearchGate (2025).[1][2][4][5] URL:[Link] (Note: Provides data on thermal decomposition ranges 160–280°C).[1]
-
Concentration-Dependent Cyclization/Rupture: Title: Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Source: Journal of the American Chemical Society (2025). URL:[Link] (Note: Highlights autocatalytic cyclization/decomposition during rotary evaporation).[1]
-
Reductive Cleavage Mechanisms: Title: Probing the reductive N–O bond cleavage of isoxazolidine. Source: ResearchGate / Nature Communications Context.[1] URL:[Link] (Note: Details the metal-mediated cleavage pathways).
-
General Isoxazolidine Properties: Title: Isoxazolidine - Wikipedia.[1] Source: Wikipedia.[1] URL:[Link][1][6]
Sources
Purification techniques for oily isoxazolidine mixtures
Purification techniques for oily isoxazolidine mixtures
Technical Support Center: Isoxazolidine Purification & Isolation Ticket ID: ISOX-PUR-001 | Priority: High | Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Oily Isoxazolidine" Challenge
Isoxazolidines, typically synthesized via 1,3-dipolar cycloaddition of nitrones and alkenes, are notoriously difficult to isolate as crystalline solids. This is often due to the formation of diastereomeric mixtures (endo/exo), the presence of rotamers, and the inherent flexibility of the saturated five-membered ring. Furthermore, the N-O bond is thermally labile and sensitive to acidic surfaces, making standard purification techniques hazardous to yields.
This guide addresses the specific physicochemical challenges of purifying oily isoxazolidine mixtures, moving beyond generic advice to provide chemically grounded protocols.
Part 1: Troubleshooting Guide (Q&A Format)
Q1: My crude reaction mixture is a viscous, dark oil that refuses to crystallize. How can I induce solidification?
Diagnosis: You likely have a mixture of diastereomers or minor impurities (oligomers) preventing crystal lattice packing. Solution: Do not rely on simple evaporation.[1] Use Trituration or Oiling-Out Crystallization .
-
The Mechanism: Impurities are often more soluble in the solvent than the product, or vice versa. Trituration uses a solvent where the product is insoluble but impurities are soluble (or the reverse) to "wash" the oil into a solid.
-
Protocol (Trituration):
-
Dissolve the oil in a minimal amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a large excess (10-20 volumes) of a "bad" solvent (typically cold Hexane, Pentane, or Diethyl Ether) while stirring rapidly.
-
If a gum forms, decant the supernatant (which often contains impurities) and repeat. Scratch the flask walls with a glass rod to provide nucleation sites.
-
-
Protocol (The "Cloud Point" Method):
-
Dissolve the oil in warm Ethanol or Isopropanol.
-
Add water dropwise until the solution becomes slightly turbid (cloud point).
-
Add a single drop of ethanol to clear it.
-
Wrap the flask in cotton (slow cooling) and leave undisturbed at 4°C.
-
Q2: My product disappears or degrades during flash column chromatography on silica gel. What is happening?
Diagnosis: Acid-catalyzed ring opening or N-O bond cleavage. Scientific Context: Standard silica gel is slightly acidic (pH 6.0–6.5). Isoxazolidines, while weak bases, can undergo acid-catalyzed degradation or hydrolysis, especially if the nitrone precursor regenerates (retro-cycloaddition) or if the ring opens to form amino alcohols.
Corrective Action: Deactivate the stationary phase.
-
Method A: Triethylamine (Et₃N) Doping
-
Pre-wash the silica column with mobile phase containing 1% Et₃N.
-
Maintain 0.5% Et₃N in the eluent during the run. This neutralizes acidic silanol sites.
-
-
Method B: Switch to Neutral Alumina
-
Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and often preserves labile N-O bonds better than silica.
-
Note: Alumina has lower resolution than silica; you may need a longer column.
-
Q3: I have two diastereomers (cis/trans) that co-elute on TLC and the column. How do I separate them?
Diagnosis: Insufficient selectivity on the stationary phase. Solution: Change the interaction mechanism, not just the polarity.
-
Strategy 1: Solvent Modifier Effect
-
If using Hexane/EtOAc (standard), switch to Toluene/Acetone or DCM/MeOH . Toluene interacts via
- stacking with aromatic substituents (common in nitrone adducts), often differentiating diastereomers better than aliphatic solvents.
-
-
Strategy 2: Chemical Derivatization (The "Salt" Trick)
-
Isoxazolidines are amines. Dissolve the mixture in ether and introduce dry HCl gas or add picric acid.
-
Diastereomeric salts often have vastly different solubility profiles. One isomer may precipitate as a solid salt while the other remains in solution. The free base can be regenerated with weak base (NaHCO₃).
-
-
Strategy 3: Recycling HPLC
-
If available, use preparative HPLC with a "Recycling" mode. Even if the resolution (
) is poor (e.g., 0.8), recycling the peak through the column 3-4 times can achieve baseline separation without wasting solvent.
-
Q4: Can I distill the oil to purify it?
Critical Warning: Generally, NO . Reasoning: The N-O bond energy (~53 kcal/mol) is significantly lower than C-C or C-H bonds. Heating isoxazolidines above 100-120°C often triggers thermal retro-cycloaddition (breaking back into nitrone + alkene) or rearrangement. Exception: If you must distill, use Kugelrohr Distillation under high vacuum (<0.1 mmHg) to keep the temperature minimum. Never attempt atmospheric distillation.
Part 2: Comparative Data for Stationary Phases
Choosing the right stationary phase is critical for isoxazolidine survival.
| Stationary Phase | Surface pH | Risk of Degradation | Resolution Power | Recommended For |
| Silica Gel (Standard) | ~6.0 (Acidic) | High | High | Stable, non-basic isoxazolidines only. |
| Silica + 1% Et₃N | ~7.5 (Buffered) | Low | High | General purification of labile oils. |
| Neutral Alumina | ~7.0 (Neutral) | Very Low | Medium | Highly sensitive compounds; acid-labile groups. |
| C18 (Reverse Phase) | Neutral | Negligible | Medium-High | Very polar oils; removal of water-soluble impurities. |
Part 3: Decision Matrix & Workflow
The following diagram outlines the logical decision process for purifying a crude isoxazolidine mixture.
Caption: Decision tree for selecting the optimal purification pathway based on compound stability and separation efficiency.
Part 4: Advanced Protocol - The "2D TLC" Stability Test
Before committing your entire batch to a column, validate stability.
-
Spot the crude oil on the corner of a square TLC plate (1.5 cm from bottom and left).
-
Run the plate in your chosen eluent (e.g., 30% EtOAc/Hex).
-
Dry the plate completely (air dry, do not heat excessively).
-
Rotate the plate 90° so the separated spots are now at the bottom.[2]
-
Run the plate again in the exact same eluent.
-
Analyze:
References
-
Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones. Organic Reactions. This seminal text details the instability of isoxazolidines and standard workup precautions.
-
Piotrowska, D. G., et al. (2017).[4][5] Synthesis, anti-varicella-zoster virus and anti-cytomegalovirus activity of quinazoline-2,4-diones containing isoxazolidine and phosphonate substructures. This paper demonstrates the use of preparative TLC and specific solvent systems for complex isoxazolidine mixtures.
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews.
-
Teledyne ISCO. (2017).[4] Purification of Delicate Compounds with RediSep Rf Gold Diol and Cyano Columns. Technical application note regarding the decomposition of heterocycles on silica and alternatives.
Sources
Reference Data & Comparative Studies
A Comparative Guide to the ¹H NMR Spectroscopic Signatures of 3-Phenylisoxazolidine Ring Protons
A Comparative Guide to the ¹H NMR Spectroscopic Signatures of 3-Phenylisoxazolidine Ring Protons
For researchers engaged in the synthesis and characterization of heterocyclic compounds, particularly in the realm of drug discovery and development, mastering the nuances of spectroscopic techniques is paramount. The isoxazolidine scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous biologically active molecules.[1][2] Its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a routine yet critical step. This guide provides an in-depth analysis of the characteristic ¹H NMR signals for the ring protons of 3-phenylisoxazolidine, offering a comparative perspective against other substituted analogues to highlight the unique influence of the C-3 phenyl group.
The Foundational Principles: Interpreting the ¹H NMR Spectrum of Isoxazolidines
The ¹H NMR spectrum of an isoxazolidine ring is defined by three key parameters for each proton:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like the oxygen and nitrogen in the isoxazolidine ring) are "deshielded" and appear at a higher chemical shift (further downfield).[3]
-
Multiplicity: This describes the splitting pattern of a proton's signal due to the influence of neighboring protons (spin-spin coupling). It follows the n+1 rule for simple cases, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): Measured in Hertz (Hz), the J-value quantifies the magnitude of the interaction between two protons. Its value is independent of the spectrometer's magnetic field and provides crucial information about the dihedral angle between coupled protons, a relationship described by the Karplus equation. Vicinal coupling constants (³J) between protons on adjacent sp³-hybridized carbons are typically in the range of 6-8 Hz.
The isoxazolidine ring is not planar and exists in various envelope or twisted conformations. This conformational flexibility, coupled with potential nitrogen inversion, can sometimes lead to broadened signals at room temperature, although this effect is less pronounced in N-phenyl substituted isoxazolidines compared to their N-alkyl counterparts.[4]
Characteristic Peaks of the 3-Phenylisoxazolidine Ring
The presence of a phenyl group at the C-3 position profoundly influences the ¹H NMR spectrum. The protons on the saturated ring (H-3, H-4, and H-5) form a complex spin system. The following is a detailed breakdown of their expected signals, based on data from closely related N-substituted and C-5-substituted analogues.[5]
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];
C3 [label="C3", pos="0,1!", fontsize=12]; C4 [label="C4", pos="-0.87,-0.5!", fontsize=12]; C5 [label="C5", pos="0.87,-0.5!", fontsize=12]; N2 [label="N2", pos="-0.5,1.87!", fontsize=12]; O1 [label="O1", pos="0.5,1.87!", fontsize=12]; Ph [label="Ph", pos="0,2!", fontsize=12, fontcolor="#EA4335"]; H3 [label="H", pos="-0.5,0.6!", fontsize=12, fontcolor="#4285F4"]; H4a [label="H", pos="-1.5,-0.2!", fontsize=12, fontcolor="#34A853"]; H4b [label="H", pos="-0.87,-1.2!", fontsize=12, fontcolor="#34A853"]; H5a [label="H", pos="1.5,-0.2!", fontsize=12, fontcolor="#FBBC05"]; H5b [label="H", pos="0.87,-1.2!", fontsize=12, fontcolor="#FBBC05"]; NH [label="H", pos="-1,2.2!", fontsize=12, fontcolor="#5F6368"];
C3 -- C4; C4 -- C5; C5 -- O1; O1 -- N2; N2 -- C3; C3 -- Ph [style=dashed, color="#EA4335"]; C3 -- H3 [style=dashed, color="#4285F4"]; C4 -- H4a [style=dashed, color="#34A853"]; C4 -- H4b [style=dashed, color="#34A853"]; C5 -- H5a [style=dashed, color="#FBBC05"]; C5 -- H5b [style=dashed, color="#FBBC05"]; N2 -- NH [style=dashed, color="#5F6368"];
} compass Structure of 3-phenylisoxazolidine with key protons highlighted.
-
H-3 Proton (Methine):
-
Chemical Shift (δ): This proton is in a benzylic position and is directly attached to a carbon flanked by nitrogen and a phenyl ring. This leads to significant deshielding. The expected chemical shift is in the range of 4.5 - 5.2 ppm .
-
Multiplicity: It is coupled to the two diastereotopic H-4 protons, typically appearing as a doublet of doublets (dd) .
-
-
H-4 Protons (Methylene):
-
Chemical Shift (δ): These protons are adjacent to the C-3 stereocenter, making them diastereotopic (chemically non-equivalent). They reside on a standard methylene carbon and are expected to resonate between 2.5 and 3.4 ppm .
-
Multiplicity: Each H-4 proton is coupled to its geminal partner (²J) and vicinally to the H-3 and the two H-5 protons (³J). This results in complex multiplets, often appearing as a doublet of doublet of doublets (ddd) or a more complex pattern for each proton. In some cases, this region can appear as two overlapping multiplets.
-
-
H-5 Protons (Methylene):
-
Chemical Shift (δ): These protons are attached to a carbon adjacent to the highly electronegative oxygen atom, causing them to be deshielded relative to the H-4 protons. Their signals are typically found in the 3.8 - 4.6 ppm range.
-
Multiplicity: Similar to the H-4 protons, the H-5 protons are diastereotopic and couple to their geminal partner and the two vicinal H-4 protons. Each proton will generally appear as a doublet of doublet of doublets (ddd) or a complex multiplet.
-
-
N-H Proton:
-
Chemical Shift (δ): The signal for the N-H proton can be broad and its chemical shift is highly variable depending on solvent, concentration, and temperature. It can range from 2.0 to 5.0 ppm or even broader and may exchange with D₂O.
-
Comparative Analysis: The Influence of the Phenyl Group
To understand the specific impact of the C-3 phenyl substituent, it is instructive to compare its ¹H NMR data with that of isoxazolidines bearing different groups at the same position.
| Proton | 3-Phenylisoxazolidine (Expected) | 3-Alkylisoxazolidine (Typical) | Justification for the Difference |
| H-3 | ~4.5 - 5.2 ppm (dd) | ~3.5 - 4.2 ppm (m) | The H-3 proton in the phenyl derivative is benzylic, leading to significant deshielding. The magnetic anisotropy of the phenyl ring further contributes to this downfield shift. |
| H-4 | ~2.5 - 3.4 ppm (m) | ~2.2 - 3.0 ppm (m) | The primary electronic effect on H-4 comes from the adjacent ring atoms. The phenyl group's influence is secondary but can cause a slight downfield shift compared to a simple alkyl group. |
| H-5 | ~3.8 - 4.6 ppm (m) | ~3.7 - 4.5 ppm (m) | The chemical shift of H-5 is dominated by the adjacent oxygen atom. The influence of the C-3 substituent is minimal at this distance, resulting in similar chemical shift ranges. |
This comparison clearly demonstrates that the most dramatic and diagnostically useful effect of the C-3 phenyl group is the pronounced downfield shift of the H-3 proton.
Experimental Protocol for ¹H NMR Analysis
A reliable and reproducible ¹H NMR spectrum is contingent upon a meticulous experimental procedure.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 3-phenylisoxazolidine sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Chloroform-d is a common choice for many organic compounds.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity, which is crucial for high resolution.
-
Set the acquisition parameters. For a standard ¹H spectrum, a 30-degree pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans are typically sufficient.
-
Initiate data acquisition.
-
-
Data Processing and Analysis:
-
Once the acquisition is complete, apply a Fourier transform to the raw data (Free Induction Decay, FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the multiplicity and measure the coupling constants for each signal to elucidate the proton connectivity.
-
Illustrating the Spin System: J-Coupling Network
The connectivity and spatial relationships between the ring protons are revealed through their J-couplings.
This guide provides a robust framework for interpreting the ¹H NMR spectrum of 3-phenylisoxazolidine. By understanding the characteristic chemical shifts, multiplicities, and the specific influence of the C-3 phenyl group, researchers can confidently and accurately characterize this important heterocyclic scaffold.
References
-
Cordero, F. M., Giomi, D., & Lascialfari, L. (2013). Five-Membered Ring Systems. Progress in Heterocyclic Chemistry, 25, 291–317. Available from: [Link]
-
Frederickson, M. (1997). Optically active isoxazolidines via asymmetric cycloaddition reactions of nitrones with alkenes: Applications in organic synthesis. Tetrahedron, 53(2), 403–425. Available from: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Ali, S. A., Al-Muallem, H. A., & Wazeer, M. I. (1998). Simultaneous double 1,3-dipolar cycloaddition reactions involving bisnitrones or bisdipolarophiles. 1H NMR investigation of the conformational preferences of N-methyl- and N-phenyl-isoxazolidines. Journal of the Chemical Society, Perkin Transactions 2, (2), 377-384. Available from: [Link]
-
Yaglioglu, H. G., et al. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. diva-portal.org [diva-portal.org]
Comparative Guide: Biological Activity of Isoxazolidine vs. Isoxazoline Scaffolds
Comparative Guide: Biological Activity of Isoxazolidine vs. Isoxazoline Scaffolds
Executive Summary
This guide provides a technical comparison between Isoxazoline (unsaturated) and Isoxazolidine (saturated) scaffolds for medicinal chemists and pharmacologists. While both share the N-O heterocyclic core, their biological utility diverges significantly due to structural rigidity and metabolic stability.[1]
-
Isoxazolines have emerged as the "gold standard" for ectoparasiticides (e.g., Fluralaner) due to their potent, selective antagonism of arthropod GABA-gated chloride channels.[1]
-
Isoxazolidines are primarily utilized as nucleoside mimics and antibacterial agents.[2] Their saturated, puckered ring structure mimics the ribose sugar pucker, making them ideal for inhibiting DNA/RNA synthesis enzymes or bacterial cell wall targets.[1]
Structural & Chemical Foundation
The biological differentiation begins with the physical chemistry of the ring systems.
| Feature | Isoxazoline (2-Isoxazoline) | Isoxazolidine |
| Structure | Unsaturated (C=N double bond).[1][3] | Saturated (All single bonds). |
| Geometry | Planar C=N-O segment; more rigid. | Non-planar, envelope conformation; flexible.[1][3] |
| Basicity | Weakly basic (sp2 Nitrogen).[3] | More basic (sp3 Nitrogen). |
| Metabolic Stability | High. The aromatic-like character resists oxidative metabolism. | Moderate. Susceptible to ring opening or N-oxidation.[1] |
| Primary Application | Ion Channel Antagonists (Insecticides).[3][4][5][6][7] | Enzyme Inhibitors / Nucleoside Mimics.[3] |
Causality in Drug Design
-
Why Isoxazoline for Receptors? The rigidity of the isoxazoline ring holds substituents in a fixed vector, crucial for the "lock-and-key" fit required in ligand-gated ion channels (e.g., GABA-Cl).[1]
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Why Isoxazolidine for Mimicry? The flexibility and "pucker" of the saturated ring allow it to adopt conformations similar to furanose sugars, enabling it to fool enzymes that process nucleotides.[1]
Mechanistic Comparison: Mode of Action
A. Isoxazolines: The GABA-Cl Blockade
The isoxazoline class (e.g., Afoxolaner, Sarolaner) acts as a non-competitive antagonist of GABA-gated chloride channels (GABA-Cl) and Glutamate-gated chloride channels (Glu-Cl) .[1][8]
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Mechanism: They bind to a distinct site inside the channel pore (distinct from fipronil or avermectins), preventing chloride ion influx.[1]
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Result: Hyper-excitation of the parasite's central nervous system, leading to spastic paralysis and death.[1]
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Selectivity: They exhibit >50-fold selectivity for arthropod receptors over mammalian GABA receptors, ensuring host safety.[1]
B. Isoxazolidines: Nucleoside & Cell Wall Interference
Isoxazolidines often function by masquerading as natural substrates.
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Mechanism: In antibacterial applications (e.g., cycloserine analogs), they inhibit alanine racemase or D-alanyl-D-alanine ligase, preventing bacterial cell wall synthesis.[1] In antiviral/anticancer contexts, isoxazolidinyl nucleosides inhibit reverse transcriptase or DNA polymerases.[1]
Figure 1: Mechanistic divergence between Isoxazoline (Ion channel blockade) and Isoxazolidine (Enzyme inhibition).[1]
Comparative Biological Data[3][7][9]
The following table summarizes potency data from key studies comparing these scaffolds against their respective primary targets.
| Compound Class | Target Organism/Protein | Activity Metric | Value | Reference |
| Isoxazoline (Fluralaner) | Ctenocephalides felis (Cat flea) | GABA-Cl Inhibition ( | 1.9 – 13 nM | [1] |
| Isoxazoline (A1443) | House fly head membranes | [3H]EBOB Displacement ( | 0.2 nM | [2] |
| Isoxazolidine (Hybrid) | Candida albicans (Fungi) | MIC (Growth Inhibition) | 0.4 – 1.4 µM | [3] |
| Isoxazolidine (Nucleoside) | Breast Cancer Cells (MCF-7) | Cytotoxicity ( | 11.05 µM | [4] |
Analysis:
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Potency: Isoxazolines achieve nanomolar (nM) potency against ion channels, indicating an exceptionally tight binding affinity driven by the rigid scaffold.[1]
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Spectrum: Isoxazolidines generally show micromolar (µM) activity.[9] While less potent in absolute terms, their utility lies in broad-spectrum application (antifungal, antibacterial, anticancer) rather than the singular high-potency niche of isoxazolines.[1]
Experimental Protocols
Protocol A: Synthesis via 1,3-Dipolar Cycloaddition
Self-Validating Step: The formation of the 5-membered ring is confirmed by the disappearance of the dipole peak in IR and the appearance of the C-O-N characteristic signals in NMR.
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Reagents:
-
Procedure:
-
Dissolve oxime/nitrone (1.0 eq) in ethanol or DCM.
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Add Chloramine-T (oxidant) to generate nitrile oxide in situ (for isoxazoline pathway).[1]
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Add alkene (1.2 eq) dropwise.
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Stir at RT for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
-
Purification: Recrystallize from ethanol.
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Validation:
-
Isoxazoline: 1H NMR shows doublet for H-4/H-5 protons (~3.0-5.0 ppm) with no NH signal (unless substituted).[1]
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Isoxazolidine: 1H NMR shows multiplets for ring protons; presence of N-H or N-R signal.
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Protocol B: GABA-Gated Chloride Channel Screening (Isoxazolines)
Objective: Determine
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Expression System: Inject Xenopus laevis oocytes with cRNA encoding the insect RDL GABA receptor subunit. Incubate for 3–5 days at 18°C.
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Electrophysiology Setup: Use Two-Electrode Voltage Clamp (TEVC).
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Holding potential: -60 mV.[1]
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Perfusion buffer: ND96 saline.
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Agonist Challenge:
-
Apply GABA (
concentration, typically 10-30 µM) for 5 seconds to establish baseline current ( ).[1] -
Wash for 3 minutes.
-
-
Antagonist Application:
-
Pre-apply the test Isoxazoline compound for 60 seconds.
-
Co-apply GABA + Isoxazoline.
-
-
Data Analysis:
Protocol C: MIC Broth Microdilution (Isoxazolidines)
Objective: Assess antibacterial/antifungal efficacy.[3][10][9][11][12]
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Preparation: Prepare stock solution of Isoxazolidine derivative in DMSO (1 mg/mL).
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Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi). Final range: 512 µg/mL to 0.5 µg/mL.[1]
-
Inoculation: Add
CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213) to each well.[1] -
Incubation: 37°C for 24 hours.
-
Readout:
-
Visual: The lowest concentration with no visible turbidity is the MIC .
-
Self-Validation: Include a sterility control (broth only) and growth control (bacteria + DMSO). Ciprofloxacin or Fluconazole must be used as reference standards.
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Figure 2: Screening decision matrix based on scaffold saturation.
References
-
Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Source: Parasites & Vectors (NIH/PubMed) URL:[1][Link][1]
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New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Source: Chemical Research in Toxicology (ACS) URL:[Link][1]
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity. Source: Molecules (MDPI) URL:[Link][1]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Source: Molecules (NIH/PubMed) URL:[1][Link][1]
-
Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Source: Scientiae Radices URL:[Link]
Sources
- 1. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 3. researchgate.net [researchgate.net]
- 4. New GABA/glutamate receptor target for [³H]isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
